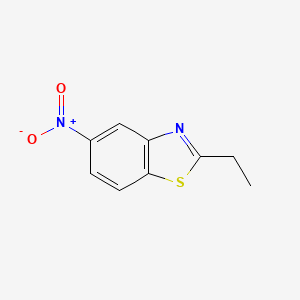

Benzothiazole, 2-ethyl-5-nitro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .科学的研究の応用

Anti-Tubercular Compounds

Benzothiazole derivatives have been extensively studied for their potential in treating tuberculosis. Recent synthetic developments have led to new benzothiazole-based anti-tubercular compounds that show promising in vitro and in vivo activity. These compounds exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. The synthesis of these derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and one-pot multicomponent reactions .

Antibacterial Agents

The antibacterial potential of benzothiazole derivatives is significant due to their ability to inhibit various bacterial enzymes. These enzymes include dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), among others. The structure-activity relationship (SAR) and mechanism of action studies of these derivatives as antibacterial agents have been a focus of research, leading to the development of novel antibiotics to combat antimicrobial resistance .

Medicinal Chemistry

In medicinal chemistry, benzothiazole derivatives are valued for their wide range of biological activities. They have been incorporated into the design of drugs with diverse therapeutic effects. For instance, some drugs containing the benzothiazole group include riluzole and pramipexole, which are used for treating neurodegenerative diseases .

Anti-Inflammatory and Antiulcer Activities

Benzothiazole derivatives have also shown potent anti-inflammatory and antiulcer activities. These properties make them suitable candidates for the development of new therapeutic agents in the treatment of inflammatory diseases and gastric ulcers .

Antitumor Properties

The antitumor activity of benzothiazole derivatives is another area of interest. These compounds have been investigated for their potential to inhibit tumor growth and could be used in the development of new anticancer drugs .

Agricultural Applications

In agriculture, benzothiazole derivatives have been used as antifeedants and acaricides. They exhibit activity against pests such as Spodoptera litura and Tetranychus urticae, which are harmful to crops. The development of such compounds can lead to more effective pest control strategies .

将来の方向性

Benzothiazole derivatives have shown promise in various fields, particularly in the pharmaceutical sector . They have been used in the synthesis of new anti-tubercular compounds and as potential anticancer and anti-inflammatory agents . This suggests that “Benzothiazole, 2-ethyl-5-nitro-” and similar compounds could have potential future applications in these areas.

作用機序

Target of Action

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them effective targets for antibacterial agents.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes’ activities . This interaction disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.

Biochemical Pathways

Benzothiazole derivatives affect various biochemical pathways due to their wide range of enzyme targets . For instance, inhibition of DNA gyrase disrupts DNA replication, while inhibition of dihydroorotase disrupts pyrimidine biosynthesis. The disruption of these pathways leads to downstream effects that inhibit bacterial growth and survival.

Result of Action

The result of the action of 2-ethyl-5-nitro-1,3-benzothiazole is the inhibition of bacterial growth and survival. By inhibiting key enzymes, the compound disrupts essential biochemical pathways, leading to the death of the bacteria or inhibition of their growth .

Action Environment

The action, efficacy, and stability of 2-ethyl-5-nitro-1,3-benzothiazole can be influenced by various environmental factors. For instance, pH can affect the compound’s solubility and stability, while temperature can influence its rate of reaction. Additionally, the presence of other compounds or substances can impact the compound’s efficacy through interactions or competition for the same targets .

特性

IUPAC Name |

2-ethyl-5-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDMRFAQEKUVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazole, 2-ethyl-5-nitro- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)

![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2960040.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2960048.png)